molecular formula C21H12ClF3N2O3S B2909775 N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide CAS No. 306980-65-4

N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2909775
CAS No.: 306980-65-4
M. Wt: 464.84
InChI Key: OGDXAZUEXVZUHK-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzamide core, a 4-chlorobenzenesulfonyl substituent at the 4-position of the aniline ring, and a cyano group at the 3-position of the same aniline moiety.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2O3S/c22-16-4-7-18(8-5-16)31(29,30)19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDXAZUEXVZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Formation of 4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-cyanophenylamine under controlled conditions.

    Introduction of the trifluoromethyl group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight Notable Properties/Activities Evidence Source
Target Compound 4-(4-Cl-benzenesulfonyl), 3-CN, 3-CF₃-benzamide ~480 (estimated) Potential CNS/antimicrobial activity (inferred)
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 3-CN-phenylpiperazine, thiophene-benzamide D3 receptor ligand (explicit)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methylbenzenesulfonamide, oxazole-sulfamoyl 417.47 Antimicrobial activity (explicit)
N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide 4-benzylpiperazino, 3-CF₃-benzamide 439.47 High lipophilicity (predicted)
N-(4-hydroxyphenyl)-3-(trifluoromethyl)benzamide 4-OH-phenyl, 3-CF₃-benzamide 281.23 Solubility-modifying hydroxyl group

Key Observations:

Sulfonamide vs. Piperazine/Diazepane Moieties :

  • The target compound’s 4-chlorobenzenesulfonyl group distinguishes it from piperazine/diazepane-containing analogs (e.g., compounds in ), which are designed for CNS receptor targeting. Sulfonamide derivatives (e.g., ) are more commonly associated with antimicrobial activity.
  • The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase ), whereas piperazine groups improve CNS penetration .

Trifluoromethyl (CF₃) Positioning: The 3-CF₃ substitution in the target compound aligns with N-[4-(4-benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide , which exhibits high predicted lipophilicity (density: 1.279 g/cm³). This group likely enhances membrane permeability compared to hydroxyl-substituted analogs (e.g., ).

Cyano (CN) Group Influence: The 3-CN group in the target compound mirrors analogs like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide , where the cyano group fine-tunes electronic properties and receptor affinity.

Inferred Pharmacological Profile

While direct activity data are absent, structural parallels suggest:

  • CNS Applications : The trifluoromethyl and sulfonyl groups may support binding to dopamine receptors (D3/D2), as seen in .
  • Antimicrobial Potential: The sulfonamide moiety aligns with derivatives showing anti-bacterial/fungal activity .
  • Metabolic Stability : The CF₃ group likely reduces oxidative metabolism, extending half-life compared to hydroxylated analogs .

Biological Activity

N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonyl group : Enhances solubility and biological activity.
  • Cyanophenyl group : Contributes to its reactivity and interaction with biological targets.
  • Trifluoromethyl group : Imparts unique electronic properties that can influence biological interactions.

The molecular formula for this compound is C21H12ClF3N2O3S, with a molecular weight of 442.84 g/mol.

Research indicates that the biological activity of this compound may involve its interaction with specific enzymes or receptors within cells. Notably, it may inhibit certain kinases, which plays a crucial role in regulating cell proliferation and survival, particularly in cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In vitro assays : The compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it demonstrated an IC50 value (the concentration required to inhibit 50% of cell viability) in the low micromolar range in several tumor types .
  • Mechanistic studies : Research indicates that the compound may induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • NF-κB inhibition : It has been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is a key transcription factor involved in inflammatory responses. This suggests a potential role in treating inflammatory diseases .
  • Cytokine modulation : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines, further supporting its anti-inflammatory potential .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of NF-κB activation
Enzyme inhibitionPotential kinase inhibition

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in treating inflammatory disorders .

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